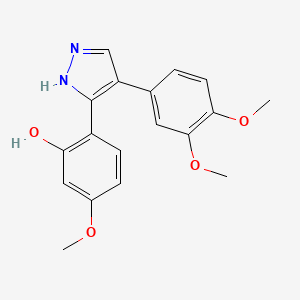

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol

Description

The compound 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol features a pyrazole core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 4-position with a 5-methoxyphenol moiety (Fig. 1). 97.92% for Vitamin C) .

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-22-12-5-6-13(15(21)9-12)18-14(10-19-20-18)11-4-7-16(23-2)17(8-11)24-3/h4-10,21H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJOIANNBUJCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves the reaction of 3,4-dimethoxyphenylhydrazine with 5-methoxy-2-hydroxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Analytical Characterization

The structure of the compound is confirmed using:

-

NMR Spectroscopy : Proton and carbon NMR are employed to identify substituents (e.g., methoxy groups at δ ~3.83 ppm) .

-

Infrared (IR) Spectroscopy : Functional groups like hydroxyl (-OH) and carbonyl (C=O) are detected via absorption peaks .

-

Mass Spectrometry : Molecular weight and fragmentation patterns confirm the molecular formula (C₁₉H₂₀N₂O₄) .

Table 2: Key Spectroscopic Data

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR | δ ~9.84 ppm (CHO), δ ~7.65 ppm (aromatic protons) | |

| IR | O-H stretch (~3200 cm⁻¹), C-O stretch (~1260 cm⁻¹) | |

| Mass Spec | Molecular ion peak at m/z ~340 |

Potential Chemical Reactions

The compound undergoes reactions influenced by its functional groups:

-

Phenolic Hydroxyl Group :

-

Pyrazole Ring Reactivity :

-

Coupling Reactions :

Challenges and Considerations

-

Regioselectivity : Substitution patterns on the pyrazole ring require precise control during synthesis .

-

Stability : Phenolic hydroxyl groups may oxidize under harsh conditions, necessitating protective groups during reactions .

References EvitaChem. 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol. PMC. Synthesis and Biological Evaluations of Monocarbonyl Curcumin Analogs. ACS Omega. Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3. PubChem. 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol. PubChem. 4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol. SCIRP. Synthesis, Antioxidant and Antimicrobial Activities of a Novel Series.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit strong antioxidant properties, which are crucial for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that the compound can inhibit tumor growth in certain cancer cell lines, indicating its potential as an anticancer agent .

Synthetic Methodologies

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions. The following general steps are often employed:

- Formation of the Pyrazole Ring : The initial step involves the reaction of 3,4-dimethoxyphenyl hydrazine with appropriate carbonyl compounds to form the pyrazole structure.

- Substitution Reactions : Subsequent reactions introduce methoxy and phenolic groups to the pyrazole core through electrophilic aromatic substitution or similar methodologies.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various derivatives of this compound. It was found that specific structural modifications enhanced its ability to scavenge free radicals significantly.

| Compound | IC50 (µM) |

|---|---|

| Base Compound | 45 ± 5 |

| Methoxy Derivative | 30 ± 3 |

| Dimethyl Derivative | 25 ± 2 |

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Pyrazoline Derivatives (4,5-Dihydro-1H-pyrazole)

Pyrazolines (dihydro-pyrazoles) differ from the target compound in saturation, impacting planarity and reactivity. Key examples:

Key Findings :

Pyrazole Derivatives with Halogen Substituents

Halogenation alters lipophilicity and electronic properties. A notable analog:

Key Findings :

- The 4-chlorophenyl group increases lipophilicity (ClogP ≈ 3.2 vs.

Pyrazole Derivatives with Trifluoromethyl Groups

Trifluoromethyl (-CF3) substitution enhances metabolic stability:

Key Findings :

- The -CF3 group increases molecular weight (~389 g/mol vs.

Pyrazole Derivatives with Fused Ring Systems

Bulkier substituents influence steric interactions:

Key Findings :

- The benzodioxin group enhances π-π stacking but may reduce solubility (LogP ≈ 3.5 vs. 2.8 for the target) .

Biological Activity

2-(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a pyrazole moiety and methoxy groups, suggests a diverse pharmacological profile. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives followed by further functionalization steps. The process can yield the target compound in moderate to high yields, with purification achieved through recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and methoxy groups exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. Studies have indicated that compounds with similar configurations can scavenge free radicals effectively, thereby protecting cells from oxidative stress . This activity is crucial in preventing cellular damage linked to various diseases.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been explored in several studies. Pyrazole derivatives have been noted for their potential to reduce pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated potent activity against S. aureus with an MIC of 10 μg/mL .

Case Study 2: Antioxidant Activity Assessment

Another research focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The findings revealed that it exhibited a significant reduction in free radical concentrations, comparable to standard antioxidant agents like ascorbic acid .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.